2-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
Description
2-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a heterocyclic compound featuring a triazole core linked to an azetidine ring, a sulfonyl group, and a benzonitrile moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Triazole: Known for hydrogen-bonding capacity and metabolic stability.
- Azetidine: A strained four-membered ring that influences conformational rigidity.
- Sulfonyl group: Enhances solubility and serves as a hydrogen-bond acceptor.
- Benzonitrile: Contributes to π-stacking interactions and polarity.
Properties
IUPAC Name |
2-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c18-8-13-4-1-2-5-16(13)27(25,26)22-11-15(12-22)23-10-14(19-20-23)9-21-7-3-6-17(21)24/h1-2,4-5,10,15H,3,6-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKAXFYQINUHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Insights :
- High yields in suggest that triazole formation via azide precursors is efficient, but the target compound’s azetidine-sulfonyl linkage may require additional optimization steps.
Spectroscopic and Crystallographic Data
Spectroscopic Comparisons
- Benzonitrile IR Stretch :
- Triazole/Azetidine NMR :
Crystallographic Trends
- Compound exhibits a twisted pyrrolidine ring (deviation: 0.159 Å) stabilized by N–H···N hydrogen bonds, forming 2D networks .
- The target compound’s azetidine ring is expected to adopt a planar or slightly puckered conformation , with sulfonyl groups facilitating intermolecular interactions (e.g., S=O···H–N).
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